molecular formula C7H8N4 B8796982 3,5-Dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 752260-32-5

3,5-Dimethyl-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No. B8796982
Key on ui cas rn: 752260-32-5
M. Wt: 148.17 g/mol
InChI Key: LXFWCFIXBUUWSG-UHFFFAOYSA-N
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Patent
US07417041B2

Procedure details

6,N2-dimethyl-pyridine-2,3-diamine of Step A (1.5 g, 10.9 mmol), 2-methyl-2-nitrosooxy-propane (1.6 ml, 13.1 mmol), acetic acid (2.6 ml, 43.6 mmol), and ethanol (50 ml) were stirred at 60° C. for 60 min. After cooling to ambient temperature, sodium hydrogen carbonate (3 g) was added and the resulting mixture was stirred at ambient temperature for 20 min. The mixture was diluted with dichloromethane (20 ml), solids were filtered off, and the obtained solution was concentrated in vacuum. Chromatography on silica gel, eluting with dichloromethane-acetonitrile (93:7) yielded the title compound (1.23 g, 76%).
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
76%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([NH:8][CH3:9])[C:5]([NH2:10])=[CH:4][CH:3]=1.CC(O[N:16]=O)(C)C.C(O)(=O)C.C(=O)([O-])O.[Na+]>ClCCl.C(O)C>[CH3:9][N:8]1[C:6]2=[N:7][C:2]([CH3:1])=[CH:3][CH:4]=[C:5]2[N:10]=[N:16]1 |f:3.4|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
CC1=CC=C(C(=N1)NC)N
Name
Quantity
1.6 mL
Type
reactant
Smiles
CC(C)(C)ON=O
Name
Quantity
2.6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at ambient temperature for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the obtained solution was concentrated in vacuum
WASH
Type
WASH
Details
Chromatography on silica gel, eluting with dichloromethane-acetonitrile (93:7)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CN1N=NC=2C1=NC(=CC2)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.23 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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